molecular formula C8H8ClIO2 B8617896 1-Chloro-2,6-dimethoxy-4-iodobenzene

1-Chloro-2,6-dimethoxy-4-iodobenzene

Cat. No.: B8617896
M. Wt: 298.50 g/mol
InChI Key: RZSCGLIHJLHASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2,6-dimethoxy-4-iodobenzene is a polysubstituted benzene derivative featuring chlorine (Cl) at position 1, methoxy (–OCH₃) groups at positions 2 and 6, and iodine (I) at position 4. This arrangement creates a unique electronic and steric profile:

  • Electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution at ortho/para positions, while the electron-withdrawing chlorine and iodine (halogens) deactivate the ring but direct substituents to specific sites.
  • The iodine atom contributes to high molecular weight (C₈H₇ClIO₂; MW ≈ 328.5 g/mol) and may enhance reactivity in cross-coupling reactions due to its polarizable nature.

Properties

Molecular Formula

C8H8ClIO2

Molecular Weight

298.50 g/mol

IUPAC Name

2-chloro-5-iodo-1,3-dimethoxybenzene

InChI

InChI=1S/C8H8ClIO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,1-2H3

InChI Key

RZSCGLIHJLHASZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Cl)OC)I

Origin of Product

United States

Comparison with Similar Compounds

1-Chloro-2,6-dinitro-4-perfluoroalkylthiobenzenes

Structural Differences :

  • Substituents: Nitro (–NO₂) and perfluoroalkylthio (–SCₙF₂ₙ₊₁) groups replace methoxy and iodine.
  • Electronic Effects : Nitro groups are strongly electron-withdrawing, deactivating the ring and directing substitutions meta, whereas methoxy groups donate electrons, activating ortho/para positions .
  • Reactivity : Perfluoroalkylthio groups in the cited compound enhance resistance to oxidation and thermal stability, making them suitable for fluoropolymer synthesis. In contrast, iodine in the target compound may facilitate Ullmann or Suzuki-Miyaura couplings due to its leaving group ability .

Table 1: Key Property Comparison

Property 1-Chloro-2,6-dimethoxy-4-iodobenzene 1-Chloro-2,6-dinitro-4-perfluoroalkylthiobenzenes
Substituent Effects Mixed (donor + acceptor) Strongly electron-withdrawing
Solubility Moderate (polar solvents) Low (non-polar solvents due to fluorocarbons)
Reactivity Cross-coupling, substitution Fluoropolymer synthesis, oxidation-resistant

1-(Ethoxymethoxy)-4-iodobenzene

Structural Differences :

  • Substituents : Ethoxymethoxy (–OCH₂OCH₂CH₃) replaces 2,6-dimethoxy and chlorine.
  • Electronic Profile : Both compounds retain iodine, but the absence of chlorine in 1-(ethoxymethoxy)-4-iodobenzene reduces electron withdrawal, making the ring more reactive toward electrophiles.

Table 2: Steric and Electronic Comparison

Parameter This compound 1-(Ethoxymethoxy)-4-iodobenzene
Substituent Bulk Moderate (methoxy) High (ethoxymethoxy)
Ring Activation Mixed (Cl deactivates, OCH₃ activates) Activated (no Cl)
Molecular Weight ~328.5 g/mol ~280.1 g/mol (C₉H₁₁IO₂)

Iodobenzene (C₆H₅I)

Structural Simplicity :

  • Monosubstituted benzene with iodine at position 1.
  • Reactivity : Lacks directing groups, making electrophilic substitutions less regioselective. However, it is widely used in aryl-iodide-mediated couplings (e.g., Ullmann reactions) .
  • Safety : Both compounds share hazards associated with iodine (e.g., respiratory irritation), but the target compound’s additional substituents may alter toxicity profiles .

Key Research Findings and Implications

Electronic Effects : The juxtaposition of electron-donating (methoxy) and withdrawing (Cl, I) groups in this compound creates a balanced reactivity profile, enabling selective substitutions at activated positions .

Halogen Influence : Iodine’s polarizability enhances its utility in metal-catalyzed reactions compared to lighter halogens (e.g., Cl), though its size may reduce reaction rates in sterically crowded systems .

Safety Considerations : Multi-halogenated benzenes often require stringent handling protocols, particularly for inhalation and dermal exposure risks .

Preparation Methods

Synthesis of 1-Chloro-2,6-dimethoxy-4-bromobenzene

Diazonium Salt-Based Iodination

Nitration and Reduction to Amine

Introducing iodine via diazonium intermediates requires precise positioning:

  • Nitration :

    • Nitrate 1-chloro-2,6-dimethoxybenzene at position 4 using HNO3/H2SO4. The methoxy groups direct nitration to their ortho/para positions, but chlorine’s deactivation may favor position 4.

  • Reduction :

    • Reduce the nitro group to an amine using H2/Pd-C or SnCl2/HCl.

Sandmeyer Iodination

Comparative Analysis of Synthetic Routes

MethodKey StepsAdvantagesChallengesPredicted Yield
Halogen ExchangeBromination → Ullmann reactionScalable, fewer stepsRequires bromo precursor50–70%
Directed MetalationLithiation → iodinationHigh regioselectivityLow-temperature conditions40–60%
Diazonium ChemistryNitration → Sandmeyer reactionWell-established protocolsMultiple steps, nitro intermediate60–80%

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost and simplicity. The halogen exchange route, leveraging Ullmann conditions, offers scalability, as seen in CN105016966A , where multi-gram batches are achieved. Conversely, diazonium chemistry’s exothermic nature demands stringent temperature control, complicating scale-up.

Q & A

Q. Example Workflow :

  • Collect data with a CCD detector (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine using SHELXL with Hirshfeld atom refinement (HAR) for accurate H-atom positions .
  • Cross-validate with DFT-optimized geometries (e.g., Gaussian 16) .

Advanced: What computational strategies predict the antimicrobial activity of halogenated aromatics like this compound?

Answer:

Molecular Docking : Target DNA gyrase (PDB: 1KZN) or topoisomerase IV using AutoDock Vina. Prioritize compounds with high binding affinity (ΔG < −8 kcal/mol) .

QSAR Modeling : Use descriptors like LogP, polar surface area, and halogen bond strength to correlate structure with activity against Gram-positive bacteria .

MD Simulations : Simulate ligand-protein stability over 100 ns (GROMACS) to assess binding persistence .

Table 2: Key Physicochemical Properties for Bioactivity

PropertyTarget ValueReference Method
LogP2.5–3.5HPLC retention time
Polar Surface Area<90 ŲSwissADME
Halogen Bond Strength−3 to −5 kcal/molDFT (B3LYP/6-31G*)

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